molecular formula C16H14ClNO2 B11293844 1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine

Cat. No.: B11293844
M. Wt: 287.74 g/mol
InChI Key: BXLWPKQXCPFSEV-UHFFFAOYSA-N
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Description

1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a 3-chlorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination reactions using appropriate amines and reducing agents.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, amines, alcohols, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares a similar furan ring structure with a chlorophenyl group but differs in the presence of an acrylic acid moiety.

    5-(chloromethyl)-3-(furan-2-yl)-1,2,4-oxadiazole: This compound contains a furan ring and a chloromethyl group but differs in the presence of an oxadiazole ring.

Uniqueness

1-[5-(3-chlorophenyl)furan-2-yl]-N-(furan-2-ylmethyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14ClNO2

Molecular Weight

287.74 g/mol

IUPAC Name

N-[[5-(3-chlorophenyl)furan-2-yl]methyl]-1-(furan-2-yl)methanamine

InChI

InChI=1S/C16H14ClNO2/c17-13-4-1-3-12(9-13)16-7-6-15(20-16)11-18-10-14-5-2-8-19-14/h1-9,18H,10-11H2

InChI Key

BXLWPKQXCPFSEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CC=C(O2)CNCC3=CC=CO3

Origin of Product

United States

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